molecular formula C11H9NO2 B2576867 1-(3-Hydroxyquinolin-7-yl)ethanone CAS No. 1958100-86-1

1-(3-Hydroxyquinolin-7-yl)ethanone

Cat. No. B2576867
M. Wt: 187.198
InChI Key: HVKLZBPUICSSEM-UHFFFAOYSA-N
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Description

“1-(3-Hydroxyquinolin-7-yl)ethanone” is a compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 . It’s a derivative of quinoline, a heterocyclic aromatic compound .


Synthesis Analysis

The synthesis of quinoline derivatives, including “1-(3-Hydroxyquinolin-7-yl)ethanone”, has been a subject of research due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “1-(3-Hydroxyquinolin-7-yl)ethanone” consists of a quinoline ring attached to an ethanone group . The quinoline ring is a bicyclic compound that contains a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives, including “1-(3-Hydroxyquinolin-7-yl)ethanone”, can undergo various chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Hydroxyquinolin-7-yl)ethanone” include its molecular formula (C11H9NO2), molecular weight (187.19), and its status as a derivative of quinoline .

Scientific Research Applications

Medicinal Chemistry and Drug Development

8-Hydroxyquinoline derivatives have drawn significant attention due to their broad spectrum of biological activities. These activities include anticancer, HIV, neurodegenerative disorders treatment, and more. The exploration of synthetic modifications of this moiety is on a large scale to develop potent drugs targeting various diseases. The metal chelation properties of these derivatives make them promising candidates for treating diseases involving metal ion dysregulation (Gupta, Luxami, & Paul, 2021).

Analytical Chemistry

In the field of analytical chemistry, compounds like 8-hydroxyquinoline serve as reversible indicators for bromate titrations. They are effective in titrating solutions of 8-hydroxyquinoline, although challenges exist due to the slow reaction between bromine and 8-hydroxyquinoline. The methodology for such titrations has been refined to ensure accuracy, demonstrating the utility of these compounds in precise analytical procedures (Belcher, 1949).

Environmental Science and Organic Pollutant Degradation

The application of redox mediators in conjunction with oxidoreductive enzymes presents a novel approach to degrading organic pollutants in industrial wastewater. 8-Hydroxyquinoline derivatives, through their redox activity, enhance the efficiency and range of substrates for pollution degradation. This enzymatic approach is promising for the remediation of recalcitrant compounds, offering an environmentally friendly solution to industrial pollution (Husain & Husain, 2007).

Organic Chemistry and Molecular Interactions

The study of excited state hydrogen atom transfer in solvent wire clusters attached to 7-hydroxyquinoline provides insights into molecular interactions at the quantum level. This research sheds light on the reaction mechanisms and pathways of hydrogen atom transfer, contributing to a deeper understanding of molecular dynamics and the design of novel chemical processes (Manca, Tanner, & Leutwyler, 2005).

properties

IUPAC Name

1-(3-hydroxyquinolin-7-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7(13)8-2-3-9-4-10(14)6-12-11(9)5-8/h2-6,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKLZBPUICSSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=NC=C(C=C2C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxyquinolin-7-yl)ethanone

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